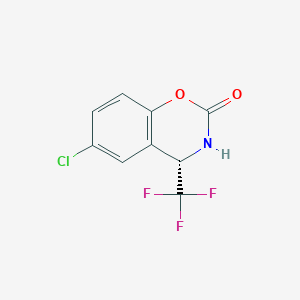
(4S)-6-Chloro-4-(trifluoromethyl)-3,4-dihydro-2H-1,3-benzoxazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-6-chloro-4-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is a heterocyclic compound that belongs to the class of 1,3-oxazines This compound is characterized by the presence of a trifluoromethyl group, a chloro substituent, and a benzo-fused oxazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-chloro-4-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminophenol with chloroacetyl chloride followed by cyclization with trifluoroacetic anhydride can yield the desired oxazine compound . Another approach involves the use of multicomponent reactions, where isocyanides, acetylenedicarboxylates, and other reagents are combined to form the oxazine ring .
Industrial Production Methods
Industrial production of (S)-6-chloro-4-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one typically involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction parameters is crucial to achieving high efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-6-chloro-4-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing significant roles.
Major Products Formed
The major products formed from these reactions include various substituted oxazines, amines, and halogenated derivatives. These products can be further utilized in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
(S)-6-chloro-4-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biological studies to understand enzyme interactions and cellular processes.
Wirkmechanismus
The mechanism of action of (S)-6-chloro-4-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-4-(cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one
- Trifluoromethylated ring-fused isoquinolines and oxazines
Uniqueness
(S)-6-chloro-4-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
166746-43-6 |
|---|---|
Molekularformel |
C9H5ClF3NO2 |
Molekulargewicht |
251.59 g/mol |
IUPAC-Name |
(4S)-6-chloro-4-(trifluoromethyl)-3,4-dihydro-1,3-benzoxazin-2-one |
InChI |
InChI=1S/C9H5ClF3NO2/c10-4-1-2-6-5(3-4)7(9(11,12)13)14-8(15)16-6/h1-3,7H,(H,14,15)/t7-/m0/s1 |
InChI-Schlüssel |
LJPKNEHGRMMPCS-ZETCQYMHSA-N |
Isomerische SMILES |
C1=CC2=C(C=C1Cl)[C@H](NC(=O)O2)C(F)(F)F |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C(NC(=O)O2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


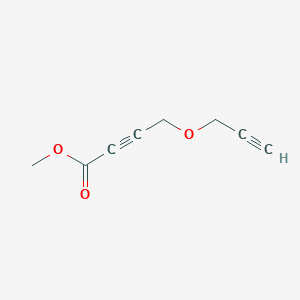
![5-({4-[(2S,4S)-4-Hydroxy-2-methyloxan-4-yl]thiophen-2-yl}sulfanyl)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14252076.png)
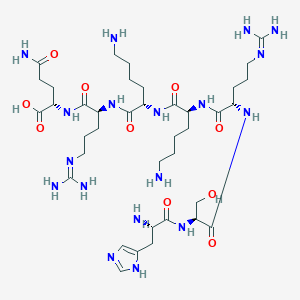
![5-Nitro-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine](/img/structure/B14252080.png)
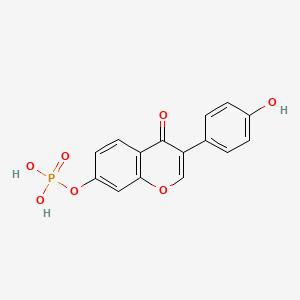
![(2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14252092.png)
![3-Chloro-1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole](/img/structure/B14252108.png)
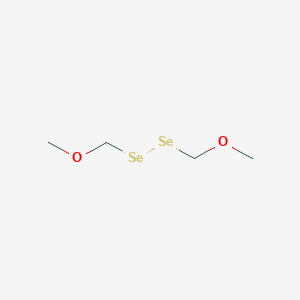

![2H-1-Benzopyran-2-one, 6-chloro-3-imidazo[2,1-b]thiazol-6-yl-](/img/structure/B14252128.png)
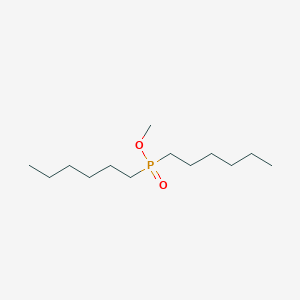
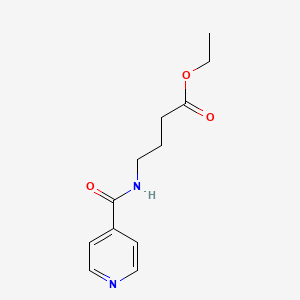
![Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane](/img/structure/B14252144.png)
![5,6,6-Trimethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14252146.png)
